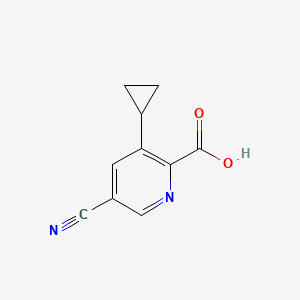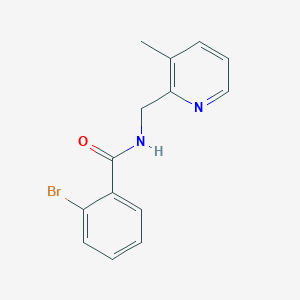
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is an organic compound with the molecular formula C13H11BrN2O. This compound is of interest due to its unique structure, which combines a brominated benzamide with a methyl-substituted pyridine moiety. It is used in various chemical and pharmaceutical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide typically involves the bromination of benzamide followed by the introduction of the pyridine moiety. One common method involves the use of sodium hydride and N-methylformamide in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 100°C) and involves multiple steps, including extraction and crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation under reduced pressure and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Cross-Coupling: Utilizes palladium catalysts and arylboronic acids to form new carbon-carbon bonds.
Hydrolysis: Involves the use of acids or bases to break down the compound into its constituent parts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can produce various substituted benzamides with different aryl groups attached.
Aplicaciones Científicas De Investigación
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential for diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-methylbenzamide: Lacks the pyridine moiety, making it less versatile in certain reactions.
2-Bromobenzamide: Similar structure but without the methyl group on the pyridine ring.
2-Bromo-3-methylpyridine: Contains the pyridine moiety but lacks the benzamide structure.
Uniqueness
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is unique due to its combination of a brominated benzamide and a methyl-substituted pyridine
Propiedades
Fórmula molecular |
C14H13BrN2O |
|---|---|
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
2-bromo-N-[(3-methylpyridin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-5-4-8-16-13(10)9-17-14(18)11-6-2-3-7-12(11)15/h2-8H,9H2,1H3,(H,17,18) |
Clave InChI |
RBRNYGGTVHQKOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)CNC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


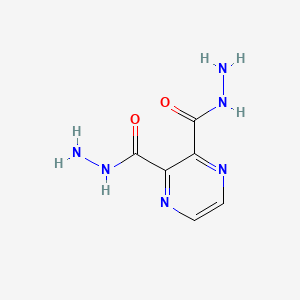
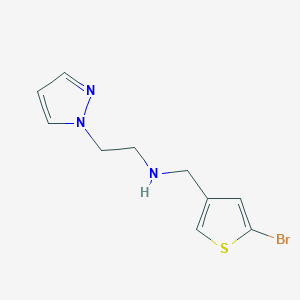
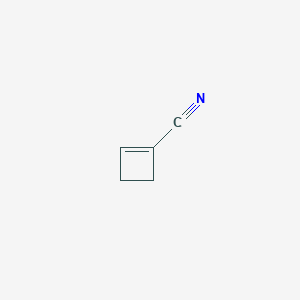


![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)
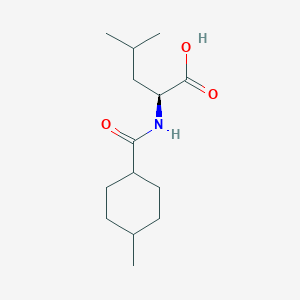
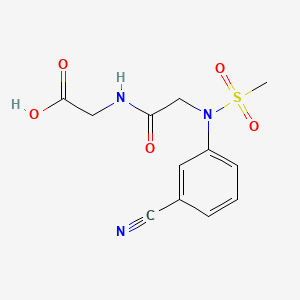

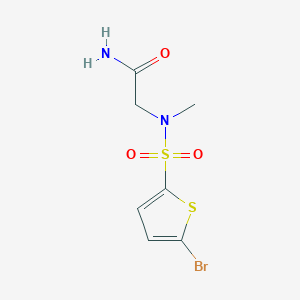
![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)
